6-(Benzyloxy)-2-phenoxyquinoline
Description
6-(Benzyloxy)-2-phenoxyquinoline is a quinoline derivative characterized by a benzyloxy group at the 6-position and a phenoxy substituent at the 2-position. The benzyloxy group enhances lipophilicity and may act as a protective moiety during synthesis, while the phenoxy substituent introduces steric bulk and electronic modulation .
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-phenoxy-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H17NO2/c1-3-7-17(8-4-1)16-24-20-12-13-21-18(15-20)11-14-22(23-21)25-19-9-5-2-6-10-19/h1-15H,16H2 |
InChI Key |
DPEYNMHJQVRWIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 6-benzyloxy group in the target compound contrasts with 4-benzyloxy or 7-benzyloxy analogues (e.g., ). Positional differences significantly alter electronic properties and steric interactions, influencing binding affinity in biological systems .
- Methoxy vs. Benzyloxy groups introduce bulk and protect hydroxyl groups during synthesis .
- Halogenation: Bromination at the 4-position () increases molecular weight and polarizability, which may affect solubility and reactivity compared to the target compound’s phenoxy group.
Table 3: Bioactivity and Physical Properties
- Lipophilicity: The target compound’s higher LogP (estimated ~3.8) compared to 6-methoxyquinoline (LogP 2.1) reflects enhanced membrane permeability due to benzyloxy and phenoxy groups .
- Bioactivity Trends: Methoxy and benzyloxy substituents correlate with antitumor and P-gp inhibition activities. For example, 4-(Benzyloxy)-6-methoxy-2-methylquinoline shows IC₅₀ ~10 µM in tumor models, suggesting that substituent positioning modulates potency .
Substituent Electronic Effects
- Electron-Donating Groups: Methoxy (6-MeO) increases electron density on the quinoline ring, enhancing π-π stacking in biological targets.
- Benzyloxy as a Protecting Group : Benzyloxy is frequently used to mask hydroxyl groups during synthesis, as seen in and , ensuring regioselective functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
